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molecular formula C11H13ClO2 B8731613 1-(4-Chlorophenoxy)-3-methylbutan-2-one CAS No. 97050-38-9

1-(4-Chlorophenoxy)-3-methylbutan-2-one

Cat. No. B8731613
M. Wt: 212.67 g/mol
InChI Key: HUWAUIRWWLNUOG-UHFFFAOYSA-N
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Patent
US04584373

Procedure details

338 g (2.77 mols) of 1-bromo-3-methyl-butan-2-one were rapidly added dropwise to a mixture of 357 g (2.78 mols) of 4-chlorophenol and 483 g (3.5 mols) of potassium carbonate in 2.5 liters of methyl ethyl ketone. The mixture was heated under reflux for 16 hours and then filtered. The filtrate was concentrated by stripping off the solvent under reduced pressure, the residue was taken up in methylene chloride and the organic phase was washed twice with 2N aqueous sodium hydroxide solution, once with water and once with saturated aqueous sodium chloride solution. After drying, the organic phase was concentrated by stripping off the solvent. The residue which remained was distilled under a high vacuum. 435 g (74% of theory) of 1-(4-chlorophenoxy)-3-methyl-butan-2-one were obtained in this manner.
Quantity
338 g
Type
reactant
Reaction Step One
Quantity
357 g
Type
reactant
Reaction Step One
Quantity
483 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=[O:7])[CH:4]([CH3:6])[CH3:5].[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:2][C:3](=[O:7])[CH:4]([CH3:6])[CH3:5])=[CH:11][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
338 g
Type
reactant
Smiles
BrCC(C(C)C)=O
Name
Quantity
357 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
483 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.5 L
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
WASH
Type
WASH
Details
the organic phase was washed twice with 2N aqueous sodium hydroxide solution, once with water and once with saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue which remained was distilled under a high vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCC(C(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 435 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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